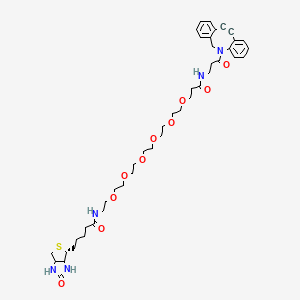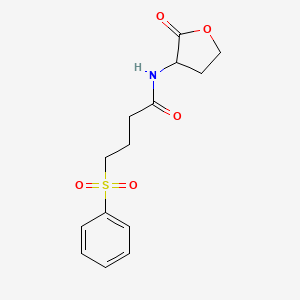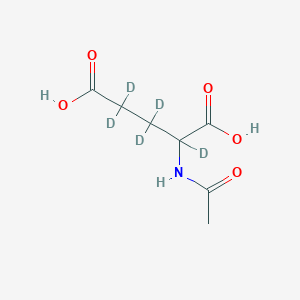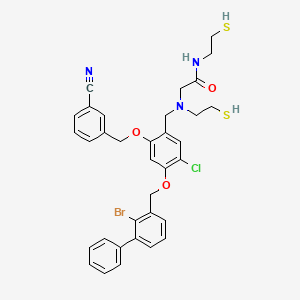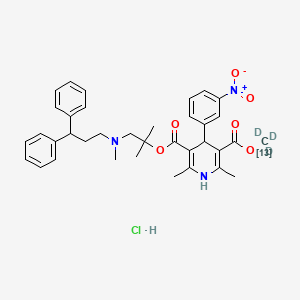
Lercanidipine-13C,d3-1 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lercanidipine-13C,d3-1 (hydrochloride) is a deuterium-labeled analogue of Lercanidipine hydrochloride. Lercanidipine hydrochloride is a lipophilic third-generation dihydropyridine-calcium channel blocker. It is primarily used for its antihypertensive properties, providing long-lasting blood pressure reduction and renal protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-13C,d3-1 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Lercanidipine molecule. This process is typically carried out through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with 13C. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Lercanidipine-13C,d3-1 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the consistent incorporation of deuterium and 13C into the Lercanidipine molecule. The process is optimized for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Lercanidipine-13C,d3-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Lercanidipine-13C,d3-1 (hydrochloride) may produce oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
Lercanidipine-13C,d3-1 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Lercanidipine.
Biology: Employed in studies to understand the biological effects and mechanisms of action of Lercanidipine.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new formulations and delivery systems for Lercanidipine
Mecanismo De Acción
Lercanidipine-13C,d3-1 (hydrochloride) exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This action relaxes the blood vessels, leading to a reduction in blood pressure. The molecular targets include the calcium channels, and the pathways involved are related to calcium ion influx and smooth muscle contraction .
Comparación Con Compuestos Similares
Lercanidipine-13C,d3-1 (hydrochloride) is unique due to its deuterium and 13C labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Lercanidipine hydrochloride: The non-labeled version with similar antihypertensive properties.
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A first-generation dihydropyridine calcium channel blocker with a faster onset of action.
Lercanidipine-13C,d3-1 (hydrochloride) stands out due to its enhanced stability and suitability for research applications.
Propiedades
Fórmula molecular |
C36H42ClN3O6 |
|---|---|
Peso molecular |
652.2 g/mol |
Nombre IUPAC |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-(trideuterio(113C)methyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i6+1D3; |
Clave InChI |
WMFYOYKPJLRMJI-UJUGVVHISA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



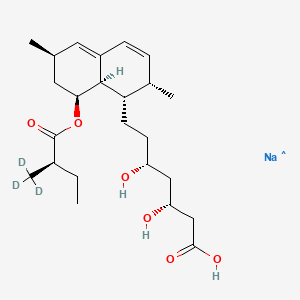
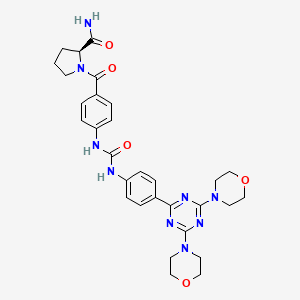

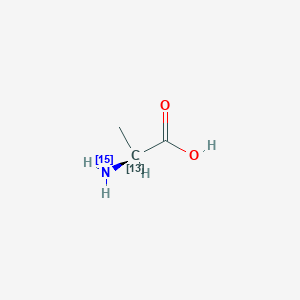
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
